Cyproheptadine hydrochloride

Overview

Description

Biochemical Analysis

Biochemical Properties

Cyproheptadine hydrochloride is a potent competitive antagonist of both serotonin and histamine receptors . It competes with free histamine and serotonin for binding at their respective receptors . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

This compound exerts its effects on various types of cells, primarily through its antihistamine and antiserotonin properties . It influences cell function by antagonizing the effects of histamine and serotonin, which can lead to a decrease in allergic symptoms and an increase in appetite .

Molecular Mechanism

The molecular mechanism of action of this compound involves competing with free histamine and serotonin for binding at their respective receptors . This competitive antagonism at the receptor level leads to its antihistamine and antiserotonin effects .

Temporal Effects in Laboratory Settings

This compound has been observed to antagonize several pharmacodynamic effects of serotonin in laboratory animals, including bronchoconstriction and vasodepression

Metabolic Pathways

This compound undergoes several metabolic processes, including aromatic ring hydroxylation (followed by glucuronide conjugation), N-demethylation, and heterocyclic ring oxidation .

Transport and Distribution

It is known that the drug is almost entirely metabolized, followed by renal metabolite elimination, mostly as glucuronide and sulfate conjugates .

Subcellular Localization

Given its mechanism of action, it is likely that the drug interacts with histamine and serotonin receptors, which are located on the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

Peritol is synthesized through a multi-step chemical process. The synthesis begins with the formation of a dibenzocycloheptene intermediate, which is then reacted with a piperidine derivative to form the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of Peritol involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes purification steps such as recrystallization to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Peritol undergoes various chemical reactions, including:

Oxidation: Peritol can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the structure of Peritol, potentially altering its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the chemical reactions of Peritol include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from the chemical reactions of Peritol include its metabolites, which are often studied for their pharmacokinetic and pharmacodynamic properties .

Scientific Research Applications

Peritol has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of antihistamine activity and receptor binding.

Biology: Investigated for its effects on various biological pathways, including those involving histamine and serotonin.

Medicine: Used in the treatment of allergic conditions, serotonin syndrome, and as an appetite stimulant.

Mechanism of Action

Peritol exerts its effects by competing with free histamine and serotonin for binding at their respective receptors . This antagonism at the histamine H1-receptor and serotonin receptors leads to the relief of allergy symptoms and appetite stimulation . The molecular targets include the histamine H1-receptor and serotonin receptors in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Diphenhydramine: Another first-generation antihistamine with sedative properties.

Loratadine: A second-generation antihistamine with fewer sedative effects.

Cetirizine: A second-generation antihistamine known for its minimal sedative effects.

Uniqueness of Peritol

Peritol is unique due to its combination of antihistamine, antiserotonergic, and anticholinergic properties. This makes it effective not only in treating allergic reactions but also in conditions like serotonin syndrome and as an appetite stimulant .

Biological Activity

Cyproheptadine hydrochloride is a first-generation antihistamine with notable antiserotonergic, anticholinergic, and sedative properties. It is primarily used for its effectiveness in treating allergic reactions, but its biological activity extends to various other therapeutic areas, including appetite stimulation and management of certain conditions like migraines and cold urticaria. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

Cyproheptadine acts as a competitive antagonist at both serotonin (5-HT) and histamine receptors. Its primary mechanism involves blocking the H1 histamine receptor and the 5-HT2 serotonin receptor, which contributes to its antihistaminic and appetite-stimulating effects. The drug's ability to antagonize serotonin at the hypothalamic appetite center is particularly significant in promoting increased food intake .

Key Receptor Interactions

| Receptor Type | Affinity (Ki) | Effect |

|---|---|---|

| H1 | 0.06–2.3 nM | Antihistaminic |

| 5-HT2 | High | Antiserotonergic |

| M1 | 12 nM | Anticholinergic |

| M3 | 12 nM | Anticholinergic |

| NET | 290–2550 nM | Modulates norepinephrine transport |

Appetite Stimulation

Cyproheptadine has been widely studied for its role as an appetite stimulant , particularly in pediatric populations with conditions such as cancer-related cachexia, cystic fibrosis, and anorexia nervosa. A randomized controlled trial involving children with undernutrition demonstrated that cyproheptadine significantly improved body mass index (BMI) after four weeks of treatment .

Case Study: Pediatric Cachexia

- Population : Children aged 24-64 months

- Intervention : Cyproheptadine + multivitamins vs. multivitamins alone

- Outcome : Significant weight gain observed in the cyproheptadine group (P < 0.01) .

Cold Urticaria

In a double-blind study involving patients with primary acquired cold urticaria, cyproheptadine was shown to significantly increase the minimum time required to provoke urtication compared to placebo and chlorpheniramine . This suggests a robust suppressive effect on cold-induced allergic responses.

Side Effects and Safety Profile

While generally well-tolerated, cyproheptadine can cause side effects such as sedation, dizziness, and anticholinergic effects (dry mouth, constipation). A review of adverse events indicated that most were mild and resolved upon discontinuation of the drug . In a cohort study analyzing safety in various populations, serious adverse events were rare but included instances of hepatic impairment .

Weight Gain in Cancer Patients

A study published in Pediatrics highlighted cyproheptadine's effectiveness in promoting weight gain among children suffering from cancer-related cachexia. The results indicated that patients receiving cyproheptadine experienced a notable increase in weight compared to controls .

Migraine Management

Cyproheptadine has also been evaluated for its efficacy in migraine management. In an open-label study involving patients with refractory migraines, significant reductions in frequency were reported after initiating treatment with cyproheptadine .

Properties

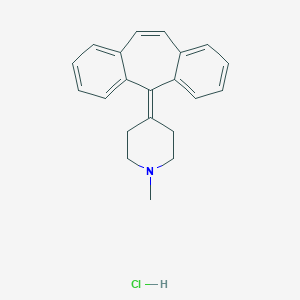

IUPAC Name |

1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N.ClH/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;/h2-11H,12-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMVNZLARAEGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042586 | |

| Record name | Cyproheptadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

969-33-5, 41354-29-4 | |

| Record name | Cyproheptadine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=969-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyproheptadine hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000969335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cyproheptadine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyproheptadine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyproheptadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyproheptadine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride sesquihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPROHEPTADINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S9323MCT0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.